molecular formula C17H14N4O4 B1233608 2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

Cat. No. B1233608
M. Wt: 338.32 g/mol
InChI Key: ZEUTZRYWGMGMEG-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthalenylamino)-N-[(5-nitro-2-furanyl)methylideneamino]acetamide is a member of naphthalenes.

Scientific Research Applications

Anti-Parkinson's Activity

  • A study by Gomathy et al. (2012) synthesized novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide, closely related to the queried compound, and found significant anti-Parkinson's activity in a rat model. The compounds showed potent free radical scavenging activity, which is relevant to Parkinson's disease.

Anti-HIV Activity

  • Research by Hamad et al. (2010) on similar naphthalene derivatives reported potent inhibitory activity against HIV-1 and HIV-2 in cell studies, suggesting potential for development as antiviral agents.

Metal Ion Detection

  • A 2020 study by Singh et al. focused on the synthesis of compounds structurally similar to the queried compound for detecting metal ions like Fe3+ and Hg2+ in aqueous media, indicating potential use in environmental monitoring and biological systems.

Fluorescent Derivatization

  • Frade et al. (2007) researched the coupling of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, with amino acids, leading to strongly fluorescent derivatives. This can be useful in biological assays and imaging applications.

Anti-HIV Drug Reactivity Analysis

  • A study by Oftadeh et al. (2013) using density functional theory explored the local reactivity of acetamide derivatives as anti-HIV drugs. This study aids in understanding the interaction and potential of similar compounds in treating HIV.

Antimicrobial Activity

  • Research on naphthalene derivatives, as reported by Nagarsha et al. (2022), showed significant antibacterial activity. This highlights the potential of similar compounds in developing new antibacterial agents.

properties

Product Name

2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H14N4O4/c22-16(20-19-10-13-8-9-17(25-13)21(23)24)11-18-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18H,11H2,(H,20,22)/b19-10+

InChI Key

ZEUTZRYWGMGMEG-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

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